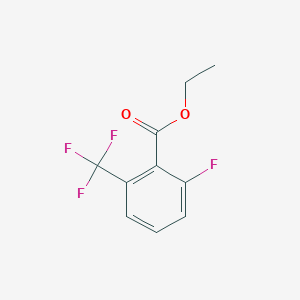

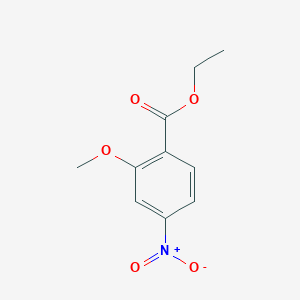

2-Methoxy-4-nitro-benzoic acid ethyl ester, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxy-4-nitro-benzoic acid ethyl ester is a derivative of 2-Methoxy-4-nitrobenzoic acid . The molecular formula of 2-Methoxy-4-nitrobenzoic acid is C8H7NO5 and it has an average mass of 197.145 Da . It is an alkoxybenzoic acid derivative .

Synthesis Analysis

2-Methoxy-4-nitrobenzoic acid has been reported to be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide . The reaction was characterized by 1H and 13C-NMR spectra .Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-nitrobenzoic acid can be analyzed using the ChemSpider ID 68287 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Nonlinear Optical (NLO) Materials

- NLO materials find applications in laser spectroscopy, optical modulators, optical communication, and data storage. Ethyl 2-methoxy-4-nitrobenzoate exhibits NLO properties due to its conjugated π-electron system. These materials are crucial for advancing technologies like high-speed information processing and sensors .

Benzylic Position Reactions

- The benzylic position in this compound is reactive. It undergoes various reactions, including:

Continuous-Flow Synthesis of Benzocaine

- Researchers have used Ethyl 2-methoxy-4-nitrobenzoate in the synthesis of benzocaine, a local anesthetic. The compound serves as an intermediate in the two-step process, starting with esterification and followed by reduction of the nitro group .

Mecanismo De Acción

Target of Action

Ethyl 2-methoxy-4-nitrobenzoate, also known as 2-Methoxy-4-nitro-benzoic acid ethyl ester, is a type of nitro compound Nitro compounds are a significant class of nitrogen derivativesNitro compounds generally interact with various biological molecules due to their high reactivity .

Mode of Action

The nitro group (−NO2) is a hybrid of two equivalent resonance structures, resulting in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets.

Biochemical Pathways

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions suggest that nitro compounds like Ethyl 2-methoxy-4-nitrobenzoate could potentially influence a variety of biochemical pathways.

Pharmacokinetics

The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight . This could potentially influence the compound’s bioavailability.

Propiedades

IUPAC Name |

ethyl 2-methoxy-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-3-16-10(12)8-5-4-7(11(13)14)6-9(8)15-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTSRBLYVZWEQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methoxy-4-nitrobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-chloro-1,2-oxazole-4-carbaldehyde](/img/structure/B6346223.png)